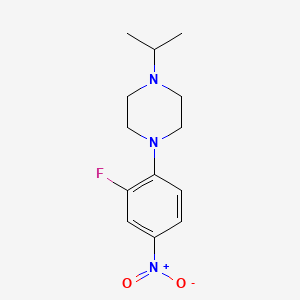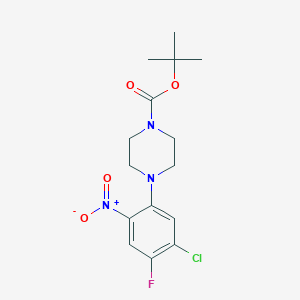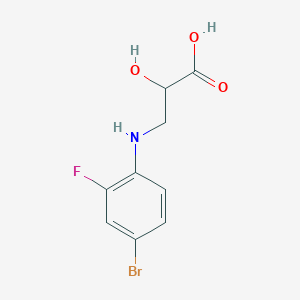
3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid is an organic compound that features a bromine and fluorine-substituted aniline group attached to a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-fluoroaniline.
Coupling Reaction: The 4-bromo-2-fluoroaniline is then coupled with a suitable hydroxypropanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amine group can be reduced to an alkylamine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Alkylamines or alcohols.
科学研究应用
3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions .
相似化合物的比较
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of 3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid.
4-Bromo-2-fluorophenol: Another compound with similar substitution patterns but different functional groups.
3-(4-Chloro-2-fluoroanilino)-2-hydroxypropanoic acid: A similar compound with chlorine instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. The combination of these halogens with the hydroxypropanoic acid moiety provides a versatile scaffold for further chemical modifications and applications .
属性
IUPAC Name |
3-(4-bromo-2-fluoroanilino)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-1-2-7(6(11)3-5)12-4-8(13)9(14)15/h1-3,8,12-13H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKBCJHKXIPRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
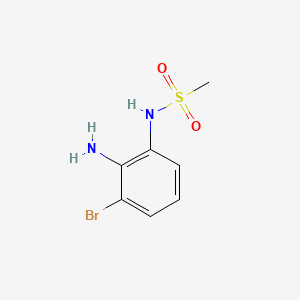

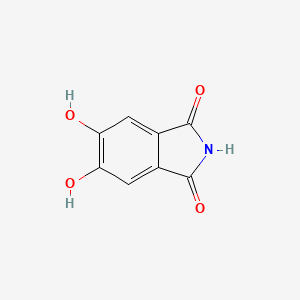
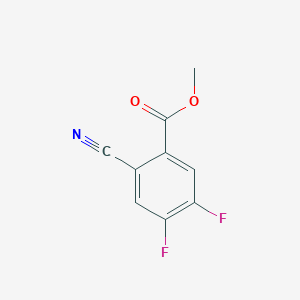
![4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B8207798.png)
![2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8207806.png)
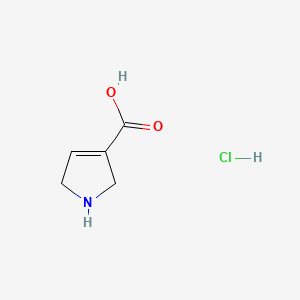
![benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B8207821.png)
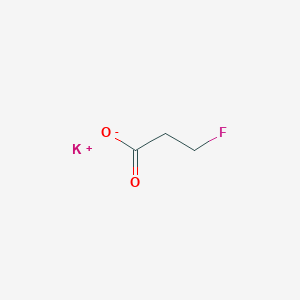
![benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate](/img/structure/B8207833.png)
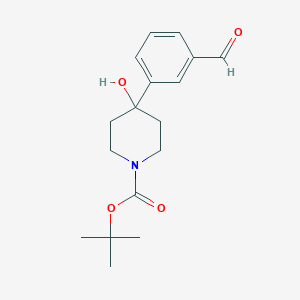
![5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole](/img/structure/B8207853.png)
